molecular formula C11H9IO3S B13023832 Ethyl 3-hydroxy-7-iodobenzo[b]thiophene-2-carboxylate

Ethyl 3-hydroxy-7-iodobenzo[b]thiophene-2-carboxylate

Cat. No.: B13023832
M. Wt: 348.16 g/mol
InChI Key: YVWUEQYETSCJRL-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-7-iodobenzo[b]thiophene-2-carboxylate is a complex organic compound belonging to the class of benzo[b]thiophenes These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and material science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-hydroxy-7-iodobenzo[b]thiophene-2-carboxylate typically involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions. Another method involves the aryne reaction with alkynyl sulfides, which allows the formation of benzo[b]thiophenes in a one-step intermolecular manner .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of microwave irradiation and specific catalysts can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-hydroxy-7-iodobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzo[b]thiophenes, which can exhibit different biological and chemical properties .

Scientific Research Applications

Ethyl 3-hydroxy-7-iodobenzo[b]thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-hydroxy-7-iodobenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit voltage-gated sodium channels, which are crucial for nerve signal transmission .

Comparison with Similar Compounds

Uniqueness: Ethyl 3-hydroxy-7-iodobenzo[b]thiophene-2-carboxylate is unique due to the presence of both iodine and hydroxyl groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C11H9IO3S

Molecular Weight

348.16 g/mol

IUPAC Name

ethyl 3-hydroxy-7-iodo-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C11H9IO3S/c1-2-15-11(14)10-8(13)6-4-3-5-7(12)9(6)16-10/h3-5,13H,2H2,1H3

InChI Key

YVWUEQYETSCJRL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)C(=CC=C2)I)O

Origin of Product

United States

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